An In-depth Technical Guide to 4-Methoxybenzylzinc chloride (CAS 133443-78-8)
An In-depth Technical Guide to 4-Methoxybenzylzinc chloride (CAS 133443-78-8)
This guide provides a comprehensive technical overview of 4-Methoxybenzylzinc chloride, a pivotal organozinc reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile compound. The content is structured to offer not just procedural steps but also the underlying scientific principles that govern its utility.
Core Chemical and Physical Properties
4-Methoxybenzylzinc chloride, with the CAS number 133443-78-8, is an organozinc reagent that has gained significant traction in synthetic chemistry.[1] Its structure features a zinc-chloride moiety attached to the benzylic carbon of a 4-methoxybenzyl group. This seemingly simple arrangement gives rise to a unique reactivity profile that is highly valued in the construction of complex molecular architectures.[1]
Table 1: Physicochemical Properties of 4-Methoxybenzylzinc chloride
| Property | Value | Source |
| CAS Number | 133443-78-8 (solution) | [2][3] |
| Molecular Formula | C8H9ClOZn | [3] |
| Molecular Weight | 222.00 g/mol | [2] |
| Appearance | Typically supplied as a solution | [2] |
| Standard Concentration | 0.5 M in Tetrahydrofuran (THF) | [2] |
| Density (of 0.5M solution) | 0.958 g/mL at 25 °C | [2][3] |
| Storage Temperature | 2-8°C | [2][3] |
| InChI Key | ULVBFPSIFSSTPM-UHFFFAOYSA-M | [2] |
| SMILES String | COc1ccc(C[Zn]Cl)cc1 | [2] |
The presence of the methoxy group on the aromatic ring influences the electronic properties of the reagent, a key feature in many biologically active molecules.[1] Commercially, it is most commonly available as a 0.5 M solution in tetrahydrofuran (THF), a solvent that provides good solvating properties for organometallic reagents.[1][2]
Synthesis and Preparation: A Tale of Two Pathways
The generation of 4-Methoxybenzylzinc chloride can be approached through two primary, reliable methods: direct insertion of zinc into the corresponding benzyl halide and transmetalation from a more reactive organometallic precursor. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.
Direct Insertion of Zinc
This method involves the direct reaction of 4-methoxybenzyl chloride with activated zinc metal. A significant advancement in this area has been the use of lithium chloride (LiCl) to facilitate the direct insertion of zinc dust into benzylic chlorides.[1] This LiCl-mediated approach allows for the formation of highly functionalized benzylic zinc reagents in excellent yields and under mild conditions.[1]
Workflow for Direct Zinc Insertion:
Caption: Comparative reactivity and chemoselectivity.
Core Applications in Organic Synthesis
The utility of 4-Methoxybenzylzinc chloride is most prominently showcased in transition metal-catalyzed cross-coupling reactions, particularly the Negishi coupling. [1][4]This powerful carbon-carbon bond-forming reaction has become a cornerstone of modern synthetic chemistry.
The Negishi Cross-Coupling Reaction
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. [4]4-Methoxybenzylzinc chloride is an excellent coupling partner in these reactions, enabling the formation of diarylmethane structures, which are prevalent in many natural products and pharmaceuticals. [1] Generalized Negishi Coupling Scheme:
Caption: General scheme of a Negishi cross-coupling reaction.
This reaction tolerates a variety of functional groups on both coupling partners, making it a highly versatile method for complex molecule synthesis. [5]For instance, 4-Methoxybenzylzinc chloride has been successfully coupled with aryl halides containing nitrile and ketone functionalities in good yields. [1]Recent research has also demonstrated its use in cobalt-catalyzed cross-couplings with aryl and heteroaryl bromides or chlorides. [5]
Other Synthetic Applications
Beyond the Negishi coupling, 4-Methoxybenzylzinc chloride participates in a range of other important transformations:
-
Addition to Imines and N,O-Acetals: It undergoes nucleophilic addition to imines to form α-branched secondary amines and to N,O-acetals to yield 1-benzylisoindolines and 1-benzyl-tetrahydroisoquinolines. [1]* Acylation Reactions: It can be used in acylation reactions with acyl chlorides to produce ketones, although this is less common than its application in cross-coupling.
Handling, Storage, and Safety
As with all organometallic reagents, proper handling and storage of 4-Methoxybenzylzinc chloride are paramount for safety and to maintain its reactivity.
Table 2: Safety and Handling Information
| Parameter | Guideline | Source |
| Signal Word | Danger | [2][3] |
| Hazard Statements | H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer) | [2][3] |
| Precautionary Statements | P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2][3] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | [2][3] |
| Incompatibilities | Reacts with water and strong oxidizing agents. | [6] |
The reagent is typically supplied in Sure/Seal™ bottles to prevent exposure to air and moisture, which can lead to decomposition. [7][8]All manipulations should be carried out using standard air-free techniques (e.g., Schlenk line or glovebox).
Conclusion
4-Methoxybenzylzinc chloride has firmly established itself as a valuable and versatile reagent in the synthetic chemist's toolbox. Its unique combination of moderate reactivity, high chemoselectivity, and broad functional group tolerance makes it an ideal choice for the construction of complex, polyfunctionalized molecules. Its central role in the Negishi cross-coupling reaction, along with its utility in other carbon-carbon bond-forming reactions, ensures its continued importance in academic research and the pharmaceutical and agrochemical industries. A thorough understanding of its properties, preparation, and handling is essential for its safe and effective application.
References
-
Royal Society of Chemistry. A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides. [Link]
-
CORE. Preparation and Applications of Benzylic Zinc Chlorides. Lewis-Acid Promoted Additions of Organomagnesium and Organozinc Reagent. [Link]
-
PubChem. 4-Methyloxybenzyl chloride | C8H9ClO | CID 69993. [Link]
-
Wikipedia. Negishi coupling. [Link]
-
PrepChem.com. Synthesis of 4-methoxybenzyl chloride. [Link]
-
ACS Publications. Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. [Link]
-
Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]
-
Organic Syntheses. Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. [Link]
-
PMC. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. [Link]
-
Organic Syntheses. 7 - Organic Syntheses Procedure. [Link]
-
Merck Millipore. Organozinc Reagents. [Link]
-
ChemRxiv. Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carb. [Link]
-
PMC. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. [Link]
Sources
- 1. 4-Methoxybenzylzinc chloride | 312693-17-7 | Benchchem [benchchem.com]
- 2. 4-甲氧基苄基氯化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 3. thomassci.com [thomassci.com]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 有机锌试剂_有机锌化合物_化学合成-默克生命科学 [sigmaaldrich.cn]
